4-Benzylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPLJBPWZQTCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185184 | |
| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-58-1 | |
| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinecarboxamide, 4-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Selection : Dichloromethane is preferred due to its immiscibility with aqueous phases, facilitating efficient biphasic reaction conditions.
-
Catalyst Loading : A molar ratio of TEMPO to carbinol of 1:100 achieves optimal reactivity while minimizing side reactions.
-
Temperature and Duration : Reactions proceed at 20–25°C over 5–12 hours, yielding 1-benzylpiperidine-4-carboxaldehyde in 80–96% purity (HPLC).
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| TEMPO:Carbinol Ratio | 1:100 | Maximizes conversion (>90%) |
| Reaction Temperature | 20–25°C | Balances rate and selectivity |
| NaIO₄:Carbinol Ratio | 1.5:1–1:1 | Ensures complete oxidation |
This method’s scalability is demonstrated in pilot-scale reactions producing 4.76 kg of aldehyde at 93.3% yield.
Carboxylic Acid to Carboxamide Coupling
The final step involves converting the carboxylic acid to the target carboxamide. Classical methods include:
Schotten-Baumann Reaction
Reaction of the acid chloride (generated via thionyl chloride or oxalyl chloride) with ammonia or amines. For example:
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Acid Chloride Formation : Treat 4-benzylpiperidine-1-carboxylic acid with oxalyl chloride in dichloromethane at 0°C.
-
Ammonolysis : Add aqueous ammonia to the acid chloride, stirring at room temperature to precipitate the carboxamide.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acid Chloride Synthesis | Oxalyl chloride, 0°C, 2h | 85–90 |
| Amide Formation | NH₃ (aq), 25°C, 4h | 75–80 |
Coupling Reagents
Modern methodologies employ carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) for direct coupling of the carboxylic acid with ammonia:
| Condition | Reagents | Yield (%) |
|---|---|---|
| Acidic Hydrolysis | H₂O₂, HCl, reflux, 6h | 70–75 |
| Basic Hydrolysis | H₂O₂, NaOH, 50°C, 8h | 65–70 |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and minimal purification steps. The TEMPO/NaIO₄/NaBr system’s compatibility with dichloromethane allows for straightforward phase separation and recycling of the aqueous oxidant mixture. Pilot-scale data from the patent demonstrate a 93.3% yield at the 17 kg scale, underscoring its industrial viability .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems, particularly as a monoamine releasing agent.
Medicine: Potential therapeutic applications due to its effects on neurotransmitter systems.
Industry: Studied as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-1-carboxamide involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . These actions result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares 4-Benzylpiperidine-1-carboxamide with structurally analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Similarity Score* |
|---|---|---|---|---|---|
| This compound | 31252-58-1 | C₁₃H₁₈N₂O | 218.295 | Benzyl, carboxamide | 1.00 |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.29 | Benzyl, carbamate, amine | 0.85† |
| 4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide | MFCD00267478 | C₁₉H₂₀ClN₂O | 333.83 | Benzyl, carboxamide, 4-chlorophenyl | 0.88† |
| Benzyl 4-Hydroxy-1-piperidinecarboxylate | 95798-23-5 | C₁₃H₁₇NO₃ | 235.28 | Benzyl, carbamate, hydroxyl | 0.80† |
| 4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic acid | 57611-55-9 | C₁₃H₁₅ClN₂O₂ | 278.73 | 4-Chlorobenzyl, carboxylic acid, amine | 0.90 |
| N-Benzyl-4-amino-piperidine-4-carboxamide | 170921-49-0 | C₁₄H₂₀N₃O | 246.33 | Benzyl, carboxamide, amine | 0.92 |
*Similarity scores based on structural alignment (0.80–1.00 scale) .
†Estimated based on substituent complexity.
Key Observations :
- Substituent Impact : The addition of a 4-chlorophenyl group (e.g., in MFCD00267478) increases molecular weight and may enhance lipophilicity (LogP: ~2.47 for the parent compound vs. higher values for chlorinated analogs) .
- Functional Groups: Carbamate derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) exhibit lower boiling points compared to carboxamides due to reduced hydrogen-bonding capacity .
Biological Activity
4-Benzylpiperidine-1-carboxamide is a compound belonging to the class of piperidine derivatives, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group. Its unique structure contributes to its interaction with various biological targets, particularly in neurotransmitter systems.
The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent . It selectively promotes the release of dopamine and norepinephrine , while exhibiting less effect on serotonin release. Additionally, it acts as a monoamine oxidase inhibitor (MAOI) , showing a preference for the MAO-A isoform, which is significant for its potential therapeutic effects in mood disorders and neurodegenerative diseases .
Neurotransmitter Modulation
Research indicates that this compound can influence neurotransmitter levels in the brain, making it a candidate for treating conditions such as depression and anxiety. Studies have shown that compounds with similar structures exhibit significant activity in modulating dopamine pathways, which are crucial in mood regulation .
Antiviral Properties
Recent studies have explored the antiviral potential of piperidine derivatives, including this compound. It has been identified as an inhibitor of the influenza virus H1N1 by interfering with hemagglutinin-mediated membrane fusion processes . This mechanism highlights its potential as an antiviral agent against influenza and possibly other viral infections.
Transdermal Drug Delivery
Investigations have also focused on developing transdermal patches incorporating this compound. A study evaluated its permeation profile through skin membranes, suggesting that this compound could be effectively delivered via transdermal systems, enhancing patient compliance and therapeutic efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritant in piperidine analogs) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritation).
- First Aid : Immediate flushing with water for 15+ minutes upon exposure; seek medical evaluation for persistent symptoms .
Advanced Consideration : Long-term storage in amber vials under inert gas (argon) minimizes oxidative degradation .
How can researchers validate the purity and structural integrity of synthesized this compound?
Basic Research Question
- Analytical Methods :
- NMR : Confirm regiochemistry via characteristic peaks (e.g., benzyl protons at δ 7.3–7.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .
Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry or impurity profiles .
How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?
Advanced Research Question
Fluorination at the 3-position of the piperidine ring (e.g., 3-fluoro analogs) enhances metabolic stability and receptor binding affinity. For example:
- In vitro assays : Fluorinated derivatives show 2–3× higher IC₅₀ values in enzyme inhibition studies compared to non-fluorinated analogs .
- Molecular docking : Fluorine’s electronegativity improves hydrogen bonding with target proteins (e.g., kinases or GPCRs) .
Methodology : Synthesize analogs via nucleophilic substitution or palladium-catalyzed coupling, followed by activity screening .
How should researchers address contradictory toxicity data in literature for piperidine derivatives?
Advanced Research Question
Discrepancies in toxicity reports (e.g., acute vs. chronic exposure) require:
- Tiered Testing :
- In vitro assays : MTT assays on HEK293 or HepG2 cells to assess acute cytotoxicity.
- In vivo models : Rodent studies (OECD Guideline 420) for LD₅₀ determination.
- Metabolite Analysis : LC-MS/MS to identify toxic degradation products (e.g., reactive intermediates) .
Example : Piperidine derivatives lacking carboxamide groups exhibit higher hepatotoxicity due to unmodified amine reactivity .
What strategies improve the stability of this compound in aqueous solutions?
Advanced Research Question
- pH Optimization : Buffers (pH 6–7) minimize hydrolysis of the carboxamide group.
- Lyophilization : Freeze-drying increases shelf life by reducing water-mediated degradation.
- Co-solvents : Add 10–20% PEG-400 to enhance solubility and stability in biological assays .
Data Support : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under optimized conditions .
How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
Advanced Research Question
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., serotonin transporters) .
- ADMET Prediction : SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions.
Case Study : Derivatives with para-substituted benzyl groups exhibit improved logP values (2.1–2.5) for CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
